2-Aminopurine
Overview
Description
2-Aminopurine is a fluorescent analog of adenine and guanine, which are essential components of nucleic acids. This compound is widely used in biochemical and molecular biology research due to its unique fluorescent properties. It is particularly valuable for studying DNA and RNA structures and their interactions with various enzymes and other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopurine typically involves the transformation of guanine or adenine derivatives. One common method includes the condensation of chloromercuri-2-benzamidopurine with 2,3,5-tri-O-benzoylribofuranosyl chloride, followed by deprotection of the hydroxyl functions . Another approach involves the photochemical reduction of 6-chloro-2-aminopurine riboside to the corresponding this compound nucleoside .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of phosphoryl chloride and subsequent cyclization into this compound is another method employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Aminopurine undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents can lead to the formation of different oxidation products.
Reduction: Reduction reactions can modify the purine ring structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of purine-2,6-dione derivatives, while substitution reactions can introduce various functional groups into the purine ring .
Scientific Research Applications
2-Aminopurine is extensively used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe to study the structure and dynamics of nucleic acids.
Biology: Employed in the study of DNA replication, repair, and transcription processes.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of biosensors and diagnostic tools
Mechanism of Action
2-Aminopurine exerts its effects primarily through its incorporation into nucleic acids, where it can act as a mutagen. It pairs with thymine as an adenine analog and with cytosine as a guanine analog. This incorporation can lead to point mutations, particularly A-T to G-C transitions. The mutagenic pressure is exerted by the generation of mutagenic tautomers within the this compound-thymine pair .
Comparison with Similar Compounds
Adenine: A natural purine base found in DNA and RNA.
Guanine: Another natural purine base found in DNA and RNA.
2,6-Diaminopurine: A synthetic analog used in similar research applications.
Uniqueness: 2-Aminopurine is unique due to its strong fluorescent properties, which make it an excellent probe for studying nucleic acid structures and interactions. Unlike adenine and guanine, this compound’s fluorescence is highly sensitive to its local environment, providing valuable insights into molecular dynamics .
Properties
IUPAC Name |
7H-purin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H3,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBWWFOAEOYUST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196416 | |
Record name | 2-Aminopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>20.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320694 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
452-06-2 | |
Record name | 2-Aminopurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-aminopurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-purin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14B3U97FW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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